7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine
Overview
Description
7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the pyrrolo[2,1-F][1,2,4]triazine ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,1-F][1,2,4]triazine core. This can be achieved through the cyclization of appropriate precursors such as pyrroles and triazines.
Chlorination: The chlorination at the 2 and 4 positions is achieved using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Electrophilic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: It is used in the design and synthesis of novel materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine
- 7-Bromo-3H,4H-pyrrolo[2,1-F][1,2,4]triazin-4-one
- 2,4-Dichloropyrrolo[2,1-F][1,2,4]triazine
Uniqueness
7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct chemical and biological properties. This unique arrangement allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research applications.
Properties
IUPAC Name |
7-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-4-2-1-3-5(8)10-6(9)11-12(3)4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWWEBPYOBYGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C(=C1)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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